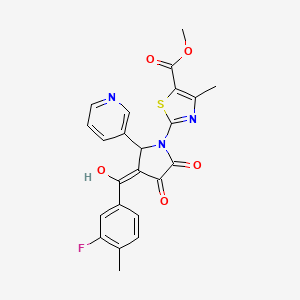![molecular formula C17H15Cl2N5O2S B12130999 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide](/img/structure/B12130999.png)
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating member of the chemical world. Its full name might be a mouthful, but let’s break it down. The key components are:
-
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: : This heterocyclic compound contains a thiadiazole ring with an amino group and a methoxyphenyl substituent. It’s a versatile building block in organic synthesis .
-
N-(3,4-dichlorophenyl) acetamide: : This part of the compound is an acetamide derivative with a dichlorophenyl group attached.
Métodos De Preparación
Synthetic Routes:: One common method to synthesize 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide involves the following steps:
- Start with 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone (a precursor).
- React it with sodium cyanide to form a related triazole derivative.
- Acid hydrolysis of the triazole yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization and scale-up are essential for efficient production.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction processes may modify the amino or carbonyl groups.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major Products:: The specific products depend on reaction conditions, but expect derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications across disciplines:
Chemistry: As a building block for novel molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to uncover its precise effects.
Comparación Con Compuestos Similares
While there are related thiadiazoles, this compound’s unique combination of substituents sets it apart. Similar compounds include 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 2-(4-methylsulfonylphenyl)ethylamine .
Propiedades
Fórmula molecular |
C17H15Cl2N5O2S |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
Clave InChI |
JJDQHDCDLWSVAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12130922.png)
![3-(1H-benzimidazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12130929.png)
![4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide](/img/structure/B12130936.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12130940.png)

![5-[(4-Bromophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130957.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12130960.png)

![2-amino-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130985.png)
![1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12130988.png)


![Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B12131001.png)

